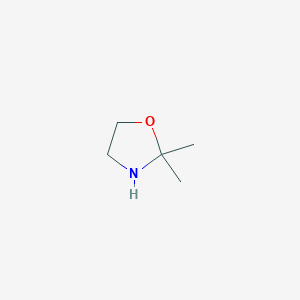

2,2-dimethyloxazolidine

Description

The exact mass of the compound Oxazolidine, 2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-dimethyloxazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyloxazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIRTNKIXRXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347019 | |

| Record name | 2,2-Dimethyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20515-62-2 | |

| Record name | 2,2-Dimethyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyloxazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloxazolidine is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms. The gem-dimethyl group at the 2-position imparts specific steric and electronic properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical properties is fundamental for its effective application in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physical characteristics of 2,2-dimethyloxazolidine, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,2-dimethyloxazolidine is presented in the table below. These values are crucial for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Registry Number | 20515-62-2 | [1] |

| Boiling Point | 65 °C at 100 Torr 68-72 °C at 100 Torr | [2] [1] |

| Density | 0.9587 g/cm³ at 30 °C | [1][2] |

| Refractive Index (n_D) | 1.4553 at 30 °C | [1] |

| Calculated Water Solubility | 256 g/L at 25 °C | [1] |

| Calculated Flash Point | 32.7 ± 12.1 °C | [1] |

| Predicted pKa | 8.41 ± 0.40 | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the reliable use of any chemical compound. The following sections detail the experimental methodologies for key physical parameters.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.

Boiling Point Determination (Thiele Tube Method):

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the Thiele tube method is a common and effective technique.

Protocol:

-

Sample Preparation: Place a small volume (a few milliliters) of 2,2-dimethyloxazolidine into a small test tube.

-

Capillary Tube: Invert a sealed-end capillary tube and place it into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Place the assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observation: Heat the side arm of the Thiele tube gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube after the heat source is removed.[3]

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2-dimethyloxazolidine is expected to show characteristic absorption bands:

-

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹.

-

C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.

-

C-N stretch: A moderate band in the 1250-1020 cm⁻¹ region.

-

C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid 2,2-dimethyloxazolidine directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern: Upon electron ionization, 2,2-dimethyloxazolidine is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z = 101 may be observed. Common fragmentation pathways for cyclic amines and ethers include alpha-cleavage. A prominent fragment would be expected from the loss of a methyl group, resulting in a cation at m/z = 86. Further fragmentation could lead to the loss of other small neutral molecules.

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of 2,2-dimethyloxazolidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (commonly by electron impact).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

Safety and Handling

2,2-Dimethyloxazolidine is classified as a flammable liquid and is corrosive to the skin. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2,2-dimethyloxazolidine and the experimental methodologies for their determination. A comprehensive understanding of these properties is essential for the safe and effective use of this compound in research and development applications. The provided protocols offer a solid foundation for laboratories to verify these properties and to further investigate the chemical behavior of this versatile heterocyclic compound.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

The Gem-Dimethyl Switch: 2,2-Dimethyloxazolidine in Asymmetric Synthesis

Executive Summary

In the landscape of heterocyclic building blocks, 2,2-dimethyloxazolidine functions as more than a passive protecting group; it is a conformational switch. By locking 1,2-amino alcohols (such as serine or threonine) into a rigid five-membered ring, this moiety exploits the Thorpe-Ingold (gem-dimethyl) effect to accelerate cyclization and restrict bond rotation.

For the drug development scientist, this heterocycle serves three distinct strategic purposes:

-

The Chiral Pool Hub: As the core of Garner’s Aldehyde , it preserves stereochemistry during the conversion of amino acids to complex chiral amines.

-

Peptide Solubilization: As a pseudoproline , it induces a cis-amide "kink" in peptide backbones, disrupting

-sheet aggregation during Solid Phase Peptide Synthesis (SPPS).[1] -

Divergent Scaffold: It serves as a substrate for

-lithiation, allowing stereoselective functionalization of the heterocyclic ring itself.

Part 1: The Architecture of Control

The Gem-Dimethyl Effect

The 2,2-dimethyl substitution is not merely for stability; it drives the thermodynamics of ring formation. The steric bulk of the methyl groups compresses the internal bond angle (

Stability Profile

The 2,2-dimethyloxazolidine ring exhibits an orthogonal stability profile essential for multi-step synthesis:

| Condition | Reactivity | Mechanistic Insight |

| Aqueous Acid | Labile | Hydrolysis occurs rapidly (pH < 4). The gem-dimethyl group is lost as acetone. |

| Aqueous Base | Stable | Resistant to saponification conditions (e.g., LiOH, NaOH) used to cleave esters. |

| Nucleophiles | Stable | Resistant to Grignard reagents and hydrides (unless the ring is activated, e.g., by Lewis acids). |

| Reducing Agents | Stable | Compatible with hydrogenation (Pd/C) and borohydrides. |

| Lewis Acids | Reactive | Can undergo ring opening or nucleophilic attack in the presence of strong Lewis acids (e.g., |

Part 2: Synthesis Strategies & Causality

The synthesis of the oxazolidine ring is typically thermodynamically controlled. While acetone can be used as the solvent and reagent, 2,2-dimethoxypropane (DMP) is the superior reagent.

Why DMP? Reaction with acetone generates water as a byproduct, which limits conversion due to equilibrium. DMP acts as a water scavenger (hydrolyzing to methanol and acetone), driving the equilibrium forward without requiring physical water removal (Dean-Stark).

Diagram 1: Mechanistic Pathway of Formation

The following diagram illustrates the acid-catalyzed condensation and the role of DMP.

Caption: Acid-catalyzed condensation using DMP as a dehydrating agent to drive equilibrium.

Part 3: The Garner’s Aldehyde Hub

Garner’s Aldehyde (N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde) is the most critical application of this heterocycle. It allows the "chiral pool" of L-serine to be accessed for the synthesis of amino sugars, sphingosines, and chiral ligands.

Critical Control Point: Epimerization

The

-

Protocol Choice: Use DIBAL-H at -78°C. Avoid aqueous workups that are too basic.

-

Alternative: Reduce the ester to the alcohol first, then oxidize (Swern or IBX) to the aldehyde to ensure purity.

Experimental Protocol: Optimized Synthesis of Garner's Aldehyde

Note: This protocol prioritizes enantiomeric purity over raw speed.

Reagents:

-

N-Boc-L-Serine methyl ester

-

2,2-Dimethoxypropane (DMP)[2]

-

BF3·OEt2 (Catalyst)

-

DIBAL-H (1.0 M in toluene)

Step-by-Step Methodology:

-

Acetonide Formation: Dissolve N-Boc-L-Serine methyl ester (10 mmol) in dry acetone (50 mL). Add DMP (20 mL) and a catalytic amount of

(0.5 mmol).-

Why:

is a milder Lewis acid than pTsOH for Boc-protected amines, reducing the risk of N-deprotection.

-

-

Monitoring: Stir at RT. Monitor by TLC (stain with PMA). The product (oxazolidine ester) usually runs higher than the starting material.

-

Quench: Quench with

(to neutralize acid) before concentration. -

Reduction: Dissolve the crude ester in anhydrous Toluene (0.1 M). Cool to -78°C (Dry ice/acetone bath).

-

DIBAL Addition: Add DIBAL-H (1.1 equiv) dropwise over 30 minutes.

-

Control: Rapid addition causes local heating and over-reduction to the alcohol.

-

-

Workup: Quench with methanol at -78°C, then add saturated Rochelle’s salt solution. Stir vigorously until two clear layers form (breaks the aluminum emulsion).

Part 4: Pseudoprolines in Peptide Chemistry

In Solid Phase Peptide Synthesis (SPPS), "difficult sequences" often fail due to

The Solution: 2,2-dimethyloxazolidines derived from Serine or Threonine (and the thiazolidine equivalent from Cysteine) are termed Pseudoprolines (

-

Mechanism: The cyclic structure forces the preceding amide bond into a cis conformation (or at least destabilizes the trans form). This creates a "kink" in the peptide chain, mechanically disrupting the hydrogen bonding network required for

-sheet formation.[1] -

Result: Solvation is restored, and coupling yields for subsequent amino acids increase dramatically.

Diagram 2: The Pseudoproline "Kink" Effect

Caption: Pseudoprolines introduce structural kinks that prevent beta-sheet aggregation during SPPS.[1]

Part 5: Advanced Functionalization (Lithiation)

Beyond protection, the N-Boc-2,2-dimethyloxazolidine ring is a substrate for Beak-Hoppe lithiation . The Boc group directs lithiation to the

Key Insight: This allows for the introduction of electrophiles at the 4-position, creating quaternary centers or modifying the amino acid side chain.

Protocol Note:

-

Base:

-BuLi is typically required (stronger base than -

Ligand: TMEDA or Sparteine (for enantioselective lithiation if starting from an achiral precursor).

-

Temperature: Must be kept below -60°C to prevent ring fragmentation (beta-elimination).

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc-alpha-amino aldehydes. Journal of Organic Chemistry.

-

Mutter, M., et al. (1995). Pseudoprolines (psi Pro) for accessing "inaccessible" peptides.[3] Journal of the American Chemical Society.[4]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines and oxazolidines.

-

Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: The 2,2-Dimethyloxazolidine Scaffold in Asymmetric Synthesis

This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It focuses on the 2,2-dimethyloxazolidine scaffold, specifically in the context of Garner’s Aldehyde and its derivatives, which are the industry-standard "chiral pool" building blocks for synthesizing enantiopure amino alcohols, sphingolipids, and modified amino acids.

Introduction: The Power of Conformational Locking

In asymmetric synthesis, flexible substrates are the enemy of stereocontrol. The 2,2-dimethyloxazolidine ring system serves a critical function: it simultaneously protects vicinal amino-alcohol functionalities (typically from Serine or Threonine) and "locks" the molecule into a rigid conformation.

This rigidity is achieved by the acetonide (isopropylidene) bridge. Unlike acyclic protecting groups (e.g., N-Boc, O-TBS), the 5-membered oxazolidine ring restricts bond rotation between the chiral center (

Key Applications

-

Sphingolipid Synthesis: Backbone construction of sphingosine and phytosphingosine.

-

Non-Proteinogenic Amino Acids: Synthesis of

-quaternary amino acids. -

Peptide Mimetics: Creation of hydroxyethylamine isosteres (protease inhibitors).

Core Protocol: High-Fidelity Synthesis of (S)-Garner’s Aldehyde[1]

Objective: Synthesize (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde) from L-Serine without racemization.

Scientific Rationale:

Early protocols involved the direct reduction of the serine methyl ester with DIBAL-H. However, this method is prone to racemization (approx. 5-10% ee loss) due to the acidity of the

Reagents & Equipment[2][3][4]

-

Starting Material: N-Boc-L-Serine methyl ester (commercially available or prepared from L-Serine).

-

Acetonide Reagent: 2,2-Dimethoxypropane (DMP).[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or BF3·OEt2.

-

Reductant: LiAlH4 or NaBH4/LiCl.

-

Oxidant: Oxalyl chloride/DMSO (Swern) or IBX (2-Iodoxybenzoic acid).

Step-by-Step Methodology

Step 1: Formation of the 2,2-Dimethyloxazolidine Ring

-

Dissolution: Dissolve N-Boc-L-Serine methyl ester (1.0 equiv) in anhydrous Benzene or Toluene (0.5 M).

-

Note: Toluene is preferred for toxicity reasons.

-

-

Acetalization: Add 2,2-Dimethoxypropane (DMP) (6.0 equiv) and catalytic pTsOH (0.05 equiv).

-

Reflux: Heat to reflux with a Dean-Stark trap to remove methanol.

-

Checkpoint: The reaction is driven by the removal of MeOH. The formation of the oxazolidine ring protects both the amine and the hydroxyl groups.

-

-

Workup: Cool, neutralize with Et3N, wash with NaHCO3, dry (Na2SO4), and concentrate.

-

Product:N-Boc-O,N-isopropylidene-L-serine methyl ester .

-

Step 2: Reduction to the Alcohol

-

Setup: Dissolve the ester from Step 1 in anhydrous THF (0.3 M) under Argon. Cool to 0°C.

-

Reduction: Slowly add LiAlH4 (0.6 equiv - note: 0.5 equiv is stoichiometric for ester to alcohol, slight excess ensures completion).

-

Alternative: Use NaBH4 (2.0 equiv) and LiCl (2.0 equiv) in EtOH/THF for milder conditions.

-

-

Quench: Carefully quench with Glauber’s salt (Na2SO4·10H2O) or Fieser workup. Filter off aluminum salts.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Product:(S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate . This intermediate is chemically stable and configurationally robust.[1]

-

Step 3: Oxidation to Garner's Aldehyde (Swern Oxidation)

Critical: Perform this step immediately before use if possible, as the aldehyde can epimerize upon prolonged storage on silica or in basic conditions.

-

Activation: To oxalyl chloride (1.2 equiv) in DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir for 15 min.

-

Oxidation: Add the alcohol from Step 2 (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir for 30 min.

-

Base Addition: Add Et3N (5.0 equiv) dropwise. The solution will turn white/cloudy.

-

Warm Up: Allow to warm to 0°C over 30 mins.

-

Isolation: Quench with saturated NH4Cl. Extract with DCM.

-

Purification: Rapid filtration through a short pad of silica gel (10% EtOAc/Hexanes). Do not prolong exposure to silica.

-

Application: Diastereoselective Nucleophilic Addition[5][6]

Objective: Add a nucleophile (e.g., Vinylmagnesium bromide) to Garner's Aldehyde to create a chiral amino alcohol.

Mechanism of Stereocontrol: The reaction proceeds via the Felkin-Anh Model . The bulky N-Boc group acts as the "Large" group (L), the oxazolidine ring oxygen acts as the "Medium" group (M), and the hydrogen is "Small" (S).

-

Conformation: The C=O bond aligns anti-periplanar to the N-Boc group to minimize dipole interactions and steric clash.

-

Attack Trajectory: The nucleophile attacks from the Re-face (less hindered trajectory, passing over the H-atom rather than the ring system).

-

Outcome: The major product is the anti-amino alcohol (syn-Felkin product).

Protocol

-

Preparation: Dissolve (S)-Garner’s Aldehyde (1.0 equiv) in anhydrous THF. Cool to -78°C.[1]

-

Nucleophile Addition: Add Vinylmagnesium bromide (1.5 equiv) dropwise.

-

Note: Using ZnCl2 or TiCl4 can switch selectivity to the syn-amino alcohol via a Chelation-Controlled mechanism (Cram Chelate), where the metal bridges the aldehyde oxygen and the carbamate carbonyl.

-

-

Reaction: Stir at -78°C for 1 hour.

-

Quench: Add saturated NH4Cl.

-

Result: Formation of the vinylated alcohol with typically >90:10 dr (anti:syn).

Visualizing the Pathway & Stereochemistry

The following diagram illustrates the synthesis flow and the stereochemical outcome of the nucleophilic addition.

Caption: Synthesis of Garner's Aldehyde and divergent stereochemical outcomes based on reaction conditions (Felkin-Anh vs. Chelation).

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Racemization | Acidic | Avoid strong bases. Store aldehyde at -20°C. Use immediately after oxidation. |

| Rotamers in NMR | The N-Boc bond has restricted rotation at room temp. | NMR spectra often show broad or split peaks. Run NMR at 50°C or in DMSO-d6 to coalesce signals for verification. |

| Acetonide Hydrolysis | 2,2-dimethyloxazolidine ring is acid-labile. | Avoid aqueous acid during workups. Use buffered solutions (phosphate pH 7) if necessary. |

| Low Diastereoselectivity | Temperature too high or lack of bulky protecting group. | Ensure reaction is at -78°C. The Boc group is essential for steric bulk; do not substitute with Fmoc or Cbz for this specific selectivity profile. |

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by Oxidation of the Alcohol.[2] Organic Syntheses, 81, 1.

-

Campbell, A. D., Raynham, T. M., & Taylor, R. J. K. (1998).[3] A Simplified Route to the (R)-Garner Aldehyde and (S)-Vinyl Glycinol.[3] Synthesis, 1998(12), 1707–1709.[3]

-

Liang, J., & Wu, J. (2020). Recent Advances in the Synthesis and Application of Garner’s Aldehyde. Chemistry – A European Journal, 26, 1–15.

-

Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[4][5] Beilstein Journal of Organic Chemistry, 9, 2641–2659.

Sources

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pure.york.ac.uk [pure.york.ac.uk]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

Advanced Application Note: 2,2-Dimethyloxazolidine Derivatives in Medicinal Chemistry

Abstract

The 2,2-dimethyloxazolidine moiety is a versatile heterocyclic tool in medicinal chemistry, serving two distinct but critical functions: (1) Structural Disruption in Peptide Synthesis (via Pseudoprolines) and (2) Chiral Scaffolding/Prodrug Design .[1][2] This guide details the mechanistic rationale and experimental protocols for leveraging these derivatives to overcome aggregation in solid-phase peptide synthesis (SPPS) and to access enantiopure amino alcohol pharmacophores.

Module 1: The "Pseudoproline" Effect in Peptide Drug Discovery

Application: Overcoming "difficult sequences" and aggregation during Solid-Phase Peptide Synthesis (SPPS).

The Mechanistic Rationale

In the synthesis of long or hydrophobic peptides (e.g., GLP-1 analogs, amyloidogenic sequences), inter-chain hydrogen bonding often leads to

The Pseudoproline (

-

The "Kink": The cyclic oxazolidine ring locks the backbone phi (

) angle, mimicking the structure of Proline. This induces a cis-amide bond preference, introducing a "kink" in the peptide backbone.[3] -

Solvation: This kink disrupts the regular H-bonding network required for

-sheet formation, dramatically increasing the solvation and accessibility of the growing peptide chain.[3] -

Reversibility: The 2,2-dimethyloxazolidine ring is acid-labile. Standard TFA cleavage (95% TFA) hydrolyzes the ring, restoring the native Ser or Thr residue with no trace of the modification.

Visualization: The Aggregation-Disruption Pathway

Figure 1: Mechanism of Pseudoproline-mediated disruption of peptide aggregation during SPPS.[4]

Protocol: Incorporation of Pseudoprolines in SPPS

Reagent: Fmoc-Ser(

Step-by-Step Methodology:

-

Identification: Locate Ser or Thr residues within the hydrophobic region of your target sequence. Ideally, insert a pseudoproline every 5–6 residues in difficult regions.

-

Coupling:

-

Use PyBOP/DIEA or DIC/Oxyma activation.

-

Note: Coupling to the bulky oxazolidine nitrogen (the subsequent step) is slow. When coupling the next amino acid onto the pseudoproline, use double coupling cycles and stronger activation (e.g., HATU) with extended reaction times (2 x 60 min).

-

-

Cleavage:

-

Perform standard cleavage using TFA:TIS:Water (95:2.5:2.5) for 2–3 hours.

-

Validation: The mass shift is distinct. The protected pseudoproline adds +40 Da (from the isopropylidene bridge) relative to Ser. After cleavage, the mass should revert exactly to the native peptide mass.

-

Module 2: Synthetic Utility – Garner’s Aldehyde & Chiral Scaffolds

Application: Synthesis of enantiopure sphingosines, amino sugars, and viral protease inhibitors.

The 2,2-dimethyloxazolidine ring protects the 1,2-amino alcohol functionality of Serine while fixing the chiral center, preventing racemization during subsequent aldehyde generation.

Protocol: Optimized Synthesis of the Oxazolidine Ring

This protocol avoids the harsh reflux conditions of earlier methods, using Lewis acid catalysis for milder acetonization.

Reagents:

-

N-Boc-L-Serine Methyl Ester (Starting Material)

-

2,2-Dimethoxypropane (DMP) (Reagent & Solvent)[2]

-

Boron Trifluoride Diethyl Etherate (BF

OEt -

Acetone (Solvent)

Experimental Workflow:

-

Preparation: Dissolve N-Boc-L-Serine Methyl Ester (10 mmol) in anhydrous acetone (20 mL).

-

Acetonization: Add 2,2-dimethoxypropane (DMP) (10–15 equiv.) to the solution.

-

Catalysis: Cool to 0°C. Add BF

OEt-

Critical Control: Do not use excess Lewis acid, as it may degrade the Boc group.

-

-

Reaction: Stir at room temperature for 1.5 – 2 hours. Monitor by TLC (Visualize with Ninhydrin or KMnO

). -

Quench: Quench with saturated aqueous NaHCO

. -

Workup: Extract with ethyl acetate. Wash with brine.[1] Dry over Na

SO -

Result: The product is N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid methyl ester . This intermediate is now ready for DIBAL reduction to yield Garner's Aldehyde.[5]

Module 3: Prodrug Stability & Hydrolysis Kinetics

Application: Designing pH-sensitive delivery systems.

2,2-dimethyloxazolidines function as prodrugs for

Comparative Stability Data

The gem-dimethyl group at the C2 position introduces steric bulk that stabilizes the ring at neutral pH compared to unsubstituted oxazolidines, but hydrolysis remains rapid in acidic media.

| pH Environment | Approx. Half-Life ( | Mechanism | Application Note |

| pH 7.4 (Plasma) | > 24 Hours | Stable | Suitable for systemic circulation. |

| pH 5.0 (Lysosome) | 10 - 30 Minutes | Acid-Catalyzed Ring Opening | Intracellular drug release. |

| pH 1.2 (Stomach) | < 60 Seconds | Rapid Hydrolysis | Immediate release in GI tract. |

Protocol: In Vitro Hydrolysis Assay

Objective: Determine the release rate of the active amino alcohol.

-

Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 5.0).

-

Stock Solution: Dissolve the 2,2-dimethyloxazolidine derivative in DMSO (10 mM).

-

Incubation: Add 10

L stock to 990 -

Sampling: Inject 10

L aliquots into HPLC at t=0, 5, 15, 30, 60, 120 min. -

Analysis: Monitor the disappearance of the oxazolidine peak and the appearance of the amino alcohol peak.

-

Calculation: Plot

vs. time to determine

-

References

-

Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol. University of Wisconsin–Madison Theses. [Link]

-

Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed (J Pharm Sci). [Link]

-

Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. [Link]

-

3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Organic Syntheses. [Link]

Sources

Optimization and Standard Operating Procedures for the N-Acylation of Sterically Hindered 2,2-Dimethyloxazolidines

Introduction & Chemical Context

The 2,2-dimethyloxazolidine scaffold is a critical structural motif in organic synthesis, serving two primary roles: as a protecting group for 1,2-amino alcohols (masking both functionality and chirality) and as a "pseudoproline" in peptide chemistry to disrupt

However, the N-acylation of this scaffold poses a unique challenge known as the Gem-Dimethyl Steric Wall . The presence of two methyl groups at the C2 position, often combined with substituents at C4 (derived from Serine/Threonine), creates a highly congested steric environment around the nucleophilic nitrogen. Furthermore, the electronic character of the nitrogen is attenuated, and the ring system itself is acid-labile (acetonide hydrolysis).

This guide provides field-proven protocols to overcome these barriers, ensuring high conversion rates while maintaining ring integrity.

The Challenge: Steric vs. Electronic

-

Steric Hindrance: The gem-dimethyl groups at C2 project volume directly into the trajectory required for the incoming electrophile (Burgi-Dunitz angle).

-

Acid Sensitivity: The aminal carbon (C2) is susceptible to hydrolysis. Strong acid generation (e.g., HCl from acid chlorides) must be instantly neutralized to prevent ring opening to the amino alcohol.

Mechanistic Logic & Strategic Planning

Successful acylation relies on selecting the correct "activation energy" for the electrophile. Standard esters are too unreactive. We must use high-energy species (Acid Chlorides, Acid Fluorides) or advanced coupling agents (HATU/HOAt) that utilize anchiomeric assistance.

Decision Matrix: Selecting Your Method

| Substrate / Acyl Donor | Recommended Method | Critical Reagent | Why? |

| Simple Acyl Groups (Acetyl, Benzoyl) | Method A: Acid Chloride | Acetyl Chloride / Pyridine | Small electrophiles can penetrate the steric wall; Pyridine scavenges HCl. |

| Amino Acids (Peptide Coupling) | Method B: HATU/HOAt | HATU / DIPEA | HOAt provides neighboring group participation (anchiomeric assistance). |

| Extremely Hindered (Val, Ile, Aib) | Method C: Acid Fluoride | TFFH or Cyanuric Fluoride | Acid fluorides are smaller than OBt/OAt esters and highly reactive but stable to moisture. |

Visualization of Workflows

Diagram 1: The Steric Challenge & Solution Logic

Caption: Logic flow for overcoming steric and stability constraints in oxazolidine acylation.

Experimental Protocols

Protocol A: Standard Acylation with Acid Chlorides

Best for: Acetylation, Benzoylation, and simple aliphatic chains.

Reagents:

-

Substrate: 2,2-dimethyloxazolidine (1.0 equiv)

-

Acylating Agent: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)

-

Base: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (

concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the oxazolidine and the base (Pyridine or TEA) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: This controls the exotherm and prevents acid-catalyzed ring opening.

-

Addition: Add the Acid Chloride dropwise over 10–15 minutes.

-

Note: If using solid acid chlorides, dissolve in minimal DCM first.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; oxazolidines often stain poorly, so look for the disappearance of the starting material spot).

-

Quench: Add saturated aqueous

(weakly basic) to quench excess acid chloride. Do not use HCl for the first wash. -

Workup: Extract with DCM (

). Wash combined organics with water and brine. Dry over -

Purification: Flash column chromatography.

-

Caution: Silica gel is slightly acidic. Elute quickly or add 1% Triethylamine to the eluent to prevent hydrolysis on the column.

-

Protocol B: Peptide Coupling (The HATU Method)

Best for: Coupling N-protected amino acids (Fmoc-Xaa-OH) to Pseudoprolines.

Reagents:

-

Amine: Pseudoproline/Oxazolidine (1.0 equiv)

-

Carboxylic Acid: Fmoc-Amino Acid (1.2 – 1.5 equiv)

-

Coupling Agent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Procedure:

-

Pre-activation: In a dry vial, dissolve the Fmoc-Amino Acid and HATU in DMF. Add DIPEA. Shake/stir for 1–2 minutes. The solution should turn yellow (formation of the activated ester).

-

Coupling: Add the pre-activated mixture to the solution containing the oxazolidine.

-

Time: Stir at RT. Due to steric hindrance, these reactions are slower than standard peptide couplings. Allow 4–12 hours or overnight.

-

Optimization: If conversion is low (<50% after 4h), switch to Protocol C (Acid Fluoride).

Protocol C: The "Nuclear Option" (Acid Fluorides)

Best for: Extremely hindered couplings where HATU fails.

Reagents:

-

Amine: Oxazolidine (1.0 equiv)

-

Acid Fluoride Generator: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

-

Base: DIPEA (3.0 equiv)

Procedure (In-Situ Generation):

-

Dissolve the Fmoc-Amino Acid (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCM or DMF.

-

Add DIPEA (1.5 equiv) and stir for 15 minutes at 0°C. This generates the Amino Acid Fluoride (R-COF) in situ.

-

Add the oxazolidine (1.0 equiv) and remaining DIPEA (1.5 equiv).

-

Stir at RT for 2–6 hours.

-

Why this works: The fluoride atom is small (low steric demand) and an excellent leaving group, allowing the electrophile to slip past the gem-dimethyl wall.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Aldehyde/Alcohol formation) | Acidic conditions during reaction or workup. | Ensure excess base (Pyridine/DIPEA) is present before adding the acyl donor. Use basic washes ( |

| Low Conversion (<20%) | Extreme steric hindrance. | Switch to Protocol C (Acid Fluoride) . Increase temperature to 40°C (carefully). Use microwave irradiation (50°C, 15 min). |

| Epimerization | Over-activation of the amino acid. | Avoid using DMAP with chiral amino acids. Use collidine (TMP) instead of DIPEA as a milder base with Acid Fluorides. |

| Precipitation | Solubility of the oxazolidine salt. | Switch solvent to NMP (N-methylpyrrolidone) or a DCM/DMF mixture. |

Diagram 2: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common failure modes in oxazolidine acylation.

References

-

Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2] Journal of the American Chemical Society.[3] Link

-

Carpino, L. A., et al. (2003). "Complex Polyfluoride Additives in Fmoc-amino Acid Fluoride Coupling Processes." Organic Letters. Link

-

Mutter, M., et al. (1999). "Pseudoprolines: Peptide bond formation with sterically hindered amino acid derivatives." Tetrahedron. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

Sigma-Aldrich Technical Bulletin. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,2-Dimethyloxazolidine Synthesis

Core Directive: The Equilibrium Challenge

The formation of 2,2-dimethyloxazolidine is a classic acid-catalyzed condensation between a 1,2-amino alcohol and a ketone. As a Senior Application Scientist, the first thing I must emphasize is that this is not merely a "mixing" reaction; it is a thermodynamic equilibrium driven entirely by water removal.

The Reaction Equation:

Failure to remove water results in low conversion and hydrolysis during workup. The two primary optimized pathways we support are Azeotropic Dehydration (Physical removal) and Chemical Scavenging (using 2,2-dimethoxypropane).

Troubleshooting Guide & FAQs

Q1: I am observing low conversion (<50%) despite refluxing for 24 hours. What is wrong?

Diagnosis: You are likely hitting the equilibrium limit because water is not being removed effectively. Root Cause: If you are refluxing acetone (bp 56°C) without a water-entraining co-solvent, you cannot effectively remove water via a Dean-Stark trap because the temperature is too low to drive the azeotrope efficiently, or the water is simply refluxing back into the pot. Solution:

-

Switch to Chemical Dehydration: Use 2,2-dimethoxypropane (DMP) . It reacts with the generated water to form methanol and acetone, chemically destroying the water and driving the equilibrium to completion.

-

Optimize Azeotropic Method: If you must use a Dean-Stark apparatus, use a co-solvent like cyclohexane or toluene . These form azeotropes with water that boil higher than acetone, allowing water separation. Note: Acetone must be used in excess as it will also co-distill.

Q2: My product decomposes/hydrolyzes during the workup or purification.

Diagnosis: The oxazolidine ring is acid-labile .[1] Root Cause: Residual acid catalyst (p-TsOH, HCl) in the presence of water during the quench or aqueous wash reverses the reaction. Solution:

-

The "Basic" Rule: Never expose the crude reaction mixture to water until it has been neutralized .

-

Protocol Adjustment: Quench the reaction with Triethylamine (Et3N) or solid Potassium Carbonate (K2CO3) before any aqueous workup or concentration.

-

Purification: Distill the product under reduced pressure. If silica gel chromatography is necessary, pretreat the silica with 1% Et3N/Hexanes to neutralize its inherent acidity.

Q3: I see a significant "polymer" or oligomer byproduct.

Diagnosis: Competitive intermolecular reaction vs. intramolecular cyclization. Root Cause: High concentration or insufficient acetone can lead to the amine of one molecule reacting with the alcohol/ketone of another, or Schiff base polymerization. Solution:

-

High Dilution: Not typically required for this 5-membered ring formation (which is kinetically favored), but ensure you have a large excess of acetone (acting as both reagent and solvent) to favor the intramolecular trap.

-

Temperature Control: Avoid excessive heating. The DMP method allows reaction at room temperature, minimizing thermal polymerization.

Experimental Protocols

Method A: Chemical Dehydration (Recommended for High Purity)

This method uses 2,2-dimethoxypropane (DMP) to chemically consume water. It is milder and typically higher yielding.[2]

Reagents:

-

2-Aminoethanol (1.0 equiv)[3]

-

2,2-Dimethoxypropane (DMP) (1.2 - 1.5 equiv)

-

Acetone (Solvent, 2-3 volumes)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equiv)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Addition: Dissolve 2-aminoethanol in acetone. Add DMP.

-

Catalysis: Add p-TsOH. Stir at Room Temperature for 4–12 hours.

-

Checkpoint: Monitor by TLC (stain with Ninhydrin; starting amine is positive, product is less polar/negative).

-

-

Quench: Add Triethylamine (1.1 equiv relative to p-TsOH) to neutralize the catalyst. Stir for 15 mins.

-

Concentration: Remove volatile solvents (Acetone, Methanol, residual DMP) under reduced pressure (Rotary Evaporator).

-

Purification: Distill the resulting oil under vacuum (bulb-to-bulb or fractional distillation) to obtain pure 2,2-dimethyloxazolidine.

Method B: Azeotropic Distillation (Scale-Up Friendly)

Uses a Dean-Stark trap to physically remove water.

Reagents:

-

2-Aminoethanol (1.0 equiv)[3]

-

Acetone (3.0 - 5.0 equiv)

-

Cyclohexane or Toluene (Solvent)

-

p-TsOH (0.05 equiv)

Step-by-Step:

-

Setup: Equip flask with a Dean-Stark trap and reflux condenser.

-

Reflux: Mix amine, acid, and solvent. Heat to reflux. Add acetone slowly or have it present in excess.

-

Water Removal: Reflux until water collection in the trap ceases (typically 6–12 hours).

-

Neutralization: Cool to RT. Add solid

or -

Distillation: Fractionally distill. Caution: Product may co-distill with solvent if boiling points are close.

Data Visualization & Logic

Pathway Analysis: Mechanism & Failure Points

The following diagram illustrates the acid-catalyzed pathway and where specific errors (water, acidity) cause failure.

Caption: Fig 1. Reaction mechanism highlighting the critical water removal step and the risk of acid-catalyzed hydrolysis during workup.

Decision Tree: Troubleshooting

Caption: Fig 2.[1][4][5] Diagnostic flow for resolving common synthetic failures.

Comparative Data

Table 1: Method Efficiency Comparison

| Feature | Method A: DMP (Chemical) | Method B: Dean-Stark (Physical) |

| Reaction Temp | 20°C - 40°C (Mild) | 80°C - 110°C (Harsh) |

| Reaction Time | 4 - 12 Hours | 12 - 24 Hours |

| Water Removal | Irreversible (Chemical) | Reversible (Equilibrium dependent) |

| Typical Yield | 85 - 95% | 60 - 80% |

| Workup Risk | Low (Volatiles removed easily) | High (Thermal stress/Hydrolysis) |

References

-

Preparation method of 2,2-dimethoxypropane. (Patent CN103772167A). Google Patents. Retrieved from 2

- Context: Validates the industrial relevance and high purity achievable using DMP precursors and methods.

-

Unveiling the Oxazolidine Character of Pseudoproline Derivatives. National Institutes of Health (PMC). Retrieved from 1

- Context: Discusses the stability of the oxazolidine ring, its acid lability, and mechanisms of ring opening/hydrolysis which are critical for troubleshooting workup conditions.

-

2,2-Dimethyloxazolidine Product Data & Stability. ChemScene. Retrieved from 6

- Context: Provides physical property data (MW, CAS) and handling precautions for the specific target molecule.

-

The Decomposition of 2-Methyl-Δ2-Oxazoline in Aqueous Solution. ResearchGate. Retrieved from 7

- Context: Although focused on oxazolines, this reference provides authoritative kinetic data on the hydrolysis of the cyclic C-N-O system in aqueous media, supporting the requirement for basic workup.

Sources

- 1. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]

- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

Technical Support Guide: Identifying Side Products in 2,2-Dimethyloxazolidine Amine Protection

Core Mechanism & Failure Analysis

To identify side products, one must first understand the thermodynamic equilibrium. The formation of the oxazolidine ring is an acid-catalyzed condensation. The reaction is reversible and driven by the removal of water (or methanol when using DMP).

Reaction Pathway & Critical Failure Points

The following diagram illustrates the reaction coordinate and where specific impurities originate.

Figure 1: Mechanistic pathway showing the origin of common side products (Imine, Hydrolysis, Epimer).

Diagnostic Fingerprinting: What are you looking at?

Researchers often confuse rotamers with impurities or fail to detect hydrolysis until it is too late. Use this matrix to interpret your analytical data.

Table 1: NMR & MS Signatures of Target vs. Impurities

| Species | 1H NMR Signature (Diagnostic) | 13C NMR Signature | Mass Spec (ESI) |

| 2,2-Dimethyloxazolidine (Target) | Gem-dimethyls: Two distinct singlets (if chiral) or one singlet at | Quaternary C2: Signal at | |

| Hydrolyzed Product (Open Chain) | Gem-dimethyls: Missing. Backbone: Shifts upfield (reverting to amino alcohol positions). | Quaternary C2: Missing. | |

| Schiff Base (Imine) | Imine CH: If aldehyde derived, | C=N: | |

| Mixed Acetal (DMP intermediate) | Methoxy: Singlet at | Methoxy Carbon: | |

| Rotamers (Not an Impurity) | Split Peaks: Broadening or doubling of ALL signals (approx 3:1 to 1:1 ratio). Coalesces at high temp (50°C+). | Doubled Peaks: Carbon signals appear as pairs. | Same as Target. |

Troubleshooting Guide (FAQ)

Scenario A: "My product vanished on the silica column."

Diagnosis: Acid-catalyzed Hydrolysis.

2,2-dimethyloxazolidines are acid-labile

-

The Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes before loading. Include 0.5% TEA in the eluent. Alternatively, use neutral alumina.

Scenario B: "I see extra peaks in the NMR, but the Mass Spec is correct."

Diagnosis: Rotamers vs. Diastereomers.

If you have an

-

The Test: Run a variable temperature (VT) NMR at 50–60°C.

-

If peaks merge: It is a clean product (Rotamers).

-

If peaks remain distinct: It is a diastereomer (Epimerization) or a structural impurity.

-

Scenario C: "The reaction stalled. I see a methoxy signal at 3.2 ppm."

Diagnosis: Incomplete Transacetalization (Mixed Acetal Trap). When using 2,2-dimethoxypropane (DMP), the intermediate is an acyclic mixed acetal. If the ring does not close, it is usually due to steric hindrance or insufficient acid catalyst.

-

The Fix:

-

Ensure you are using a catalyst (p-TsOH or BF3·OEt2).

-

Switch from "neat" DMP to refluxing benzene/toluene with a Dean-Stark trap to physically remove methanol, driving the equilibrium to the cyclic form.

-

Scenario D: "My optical rotation is lower than the literature value."

Diagnosis: C4-Epimerization (Garner's Aldehyde Syndrome). If your oxazolidine is derived from serine/threonine ester and you subjected it to basic conditions or high heat, the alpha-proton (C4) can deprotonate, leading to racemization.

-

The Fix: Avoid strong bases. If synthesizing Garner's aldehyde, keep the temperature strictly controlled (-78°C) during reduction/oxidation steps.

Decision Tree for Crude Analysis

Use this logic flow to determine the next step after reaction workup.

Figure 2: Analytical decision tree for evaluating crude reaction mixtures.

Optimized Protocol: The "Self-Validating" Method

This protocol minimizes side products by chemically sequestering water and preventing acidic hydrolysis during workup.

Reagents:

-

Amino Alcohol (1.0 eq)

-

2,2-Dimethoxypropane (DMP) (5–10 eq) or Acetone (Solvent)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Critical: Molecular Sieves (3Å, activated) or Benzene/Toluene for azeotrope.

Step-by-Step:

-

Setup: Dissolve amino alcohol in DMP (or acetone/DMP mix). Add activated 3Å molecular sieves. Why: Chemical water removal prevents the reverse reaction (hydrolysis).

-

Catalysis: Add p-TsOH. Stir at room temperature (kinetic control) or reflux (thermodynamic control) depending on steric bulk.

-

Monitoring: Check TLC. Stain with Ninhydrin.

-

Starting Material: Red/Purple (free amine).

-

Product: Yellow/Orange or faint (secondary amine/protected).

-

-

Quench (CRITICAL): Add Triethylamine (TEA) to neutralize p-TsOH before concentration.

-

Validation: pH paper should read 8–9. If acidic, the product will hydrolyze during rotary evaporation.

-

-

Workup: Partition between EtOAc and saturated NaHCO3.

-

Purification: Flash chromatography on silica gel pre-equilibrated with 1% TEA/Hexanes .

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. The Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Mutter, M., et al. (1995). Pseudo-prolines: A new concept for the stabilization of secondary structure in peptide synthesis. Journal of the American Chemical Society, 117(39), 10153–10154. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group). Link

-

Fantauzzi, S., et al. (2002). 2,2-Dimethyloxazolidine derivatives as potential prodrugs: Synthesis and stability studies. Bioorganic & Medicinal Chemistry Letters, 12(17), 2311-2314. Link

methods to prevent racemization during 2,2-dimethyloxazolidine cleavage

Technical Support Center: 2,2-Dimethyloxazolidine Cleavage & Racemization Prevention

Subject: Technical Guide for the Deprotection of N-Protected 2,2-Dimethyloxazolidines (Serine/Threonine/Phenylserine Derivatives) Ticket ID: #OX-CLV-001 Status: Open Priority: High (Stereochemical Integrity Critical)

Executive Summary

The cleavage of the 2,2-dimethyloxazolidine ring (often an isopropylidene or "acetonide" protection of a 1,2-amino alcohol) is a pivotal step in the synthesis of chiral amino alcohols and sphingolipids. While generally considered a straightforward acid-catalyzed hydrolysis, this step poses significant racemization risks, particularly for substrates with electron-donating groups at the C4/C5 positions (e.g., phenylserine derivatives) or when the resulting amino alcohol is prone to retro-aldol or elimination mechanisms.

This guide provides mechanistic insights, validated low-racemization protocols, and troubleshooting steps to ensure high enantiomeric excess (ee) retention.

Module 1: Understanding the Enemy (Mechanism)

To prevent racemization, one must understand its origin during the acidic cleavage process. The reaction competes between a clean SN2-like hydrolysis and an SN1 pathway that proceeds via a planar carbocation.

Mechanistic Pathway & Risk Factors[1]

-

Desired Pathway (Path A): Protonation of the acetonide oxygen followed by nucleophilic attack of water/alcohol. This preserves the stereocenter configuration.

-

Racemization Pathway (Path B - SN1): If the C4/C5 substituent stabilizes a positive charge (e.g., phenyl, vinyl), the C-O bond may break before the nucleophile attacks. This forms a planar carbocation intermediate, destroying the stereocenter. Re-attack can occur from either face.

-

Elimination Risk (Path C): For serine derivatives, harsh acidity can catalyze

-elimination to form an achiral enamine (dehydroalanine derivative), which re-hydrates non-stereoselectively.

Figure 1: Mechanistic divergence between clean hydrolysis and racemization pathways.

Module 2: Standard & Optimized Protocols

Choose the protocol based on your substrate's sensitivity.

Protocol A: The "Gold Standard" (Mild Sulfonic Acid)

Best for: General substrates, Garner’s aldehyde derivatives, and phenylserine analogs. Using p-toluenesulfonic acid (p-TsOH) in methanol allows for controlled acidity and avoids the harsh local pH spikes associated with mineral acids.

Reagents:

-

Substrate (1.0 equiv)

-

p-TsOH·H₂O (0.1 – 0.2 equiv for catalytic; 1.0 equiv if rapid cleavage needed)

-

Methanol (Reagent Grade)

Step-by-Step:

-

Dissolution: Dissolve the oxazolidine in MeOH (0.1 M concentration).

-

Acid Addition: Add p-TsOH·H₂O at 0°C .

-

Reaction: Stir at room temperature (20-25°C). Monitor by TLC (typically 2-6 hours).

-

Note: If the reaction is sluggish, warm to 40°C, but do not reflux unless necessary.

-

-

Quenching (Critical): Cool to 0°C. Neutralize with solid NaHCO₃ or basic resin (e.g., Amberlyst A21) to pH 7. Avoid aqueous NaOH , which can induce base-catalyzed epimerization of the newly formed aldehyde or alcohol.

-

Workup: Filter solids, concentrate under reduced pressure (keep bath <30°C), and purify.

Protocol B: Heterogeneous Catalysis (Dowex Resin)

Best for: Ultra-sensitive substrates where workup-induced racemization is a risk.

Reagents:

-

Dowex 50W-X8 (H+ form), pre-washed with MeOH.

-

Methanol/Water (9:1).

Step-by-Step:

-

Suspend the oxazolidine in MeOH/H₂O (9:1).

-

Add Dowex 50W-X8 resin (approx. 500 mg per mmol substrate).

-

Stir gently at room temperature.

-

Monitoring: The reaction is slower (overnight).

-

Termination: Filter off the resin. The filtrate contains the pure amino alcohol. No neutralization required (preventing salt formation and basic spikes).

Protocol C: Anhydrous HCl (The "Nuclear" Option)

Best for: Sterically hindered oxazolidines that resist mild hydrolysis. Risk: Higher racemization probability; strict temperature control required.

Step-by-Step:

-

Dissolve substrate in dry MeOH or Dioxane.

-

Add 4M HCl in Dioxane dropwise at 0°C .

-

Stir at 0°C for 1 hour, then allow to warm to 10°C max.

-

Quench: Pour into ice-cold saturated NaHCO₃. Extract immediately with EtOAc.

Module 3: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Loss of ee (Racemization) | Reaction temperature too high (>40°C). | Repeat at 0°C–RT. Switch to Protocol B (Dowex). |

| Strong base used during quench. | Use solid NaHCO₃ or buffer to pH 7. Never use NaOH/KOH. | |

| SN1 pathway active (benzylic substrates). | Use a scavenger (e.g., 5% water or thioanisole) to capture cation stereoselectively, or switch to Lewis Acid catalysis (Yb(OTf)₃). | |

| Incomplete Cleavage | Steric hindrance at C2 (2,2-dimethyl). | Increase time, not temperature. Add 5-10% water to the methanol (hydrolysis requires water). |

| Boc/Cbz Removal | Acid too strong (e.g., neat TFA). | Use p-TsOH (Protocol A) or maintain pH > 1. Boc is labile at pH < 1; Oxazolidine cleaves at pH ~2-3. |

| Side Product: Methyl Ester | Transesterification of side-chain esters. | Replace MeOH with THF/H₂O (4:1) or Isopropanol.[1] |

Module 4: Decision Matrix (Visual)

Use this logic flow to select the correct condition for your specific molecule.

Figure 2: Protocol Selection Decision Tree.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA/DCM for this cleavage? A: Yes, but it is often "overkill." TFA/DCM (1:1) will cleave the oxazolidine rapidly but will also remove N-Boc groups. If you need to retain the Boc group, use p-TsOH in MeOH or limit TFA to 5% in DCM at 0°C.

Q: My product is water-soluble. How do I isolate it without aqueous workup? A: Use Protocol B (Dowex Resin) . Since the reagent is a solid polymer, you simply filter it out. The filtrate contains your product in methanol. Evaporate the solvent to obtain the clean product without extraction.

Q: Why does my ee drop when I scale up? A: Scale-up often creates heat transfer issues. The exotherm from adding acid can locally heat the solution, triggering the SN1 racemization pathway. Solution: Add acid slowly as a solution (not neat solid) and ensure vigorous stirring with internal temperature monitoring.

Q: Does the "Garner's Aldehyde" racemize during this step? A: Garner's aldehyde is notoriously configurationally unstable.[2] However, the racemization usually happens during its formation (oxidation) or subsequent basic reactions (enolization). Acidic hydrolysis of the acetonide itself is less risky if the aldehyde is protected or immediately reduced/reacted. If you are hydrolyzing the acetonide of the aldehyde, proceed with extreme caution and use Protocol B.

References

-

Original Garner's Aldehyde Synthesis & Stability

- Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

-

Mild Cleavage Protocols (p-TsOH)

- Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)

-

Racemization Mechanisms in Amino Acids

- Takahashi, O., et al. (2017). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. International Journal of Molecular Sciences, 18(11), 2473.

-

Resin-Based Hydrolysis

- Grainger, R. S., et al. (2019). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines. ACS Omega, 4(6), 10316–10327.

Sources

Validation & Comparative

Comparative Guide: 2,2-Dimethyloxazolidine vs. Standard Chiral Auxiliaries

[1]

Executive Summary & Scope Definition

Objective: This guide provides a technical comparison between 2,2-dimethyloxazolidine-based auxiliaries (specifically the Kanemasa-type auxiliaries) and the industry-standard Evans Oxazolidinones .

Critical Distinction: The term "2,2-dimethyloxazolidine" appears in two distinct contexts in asymmetric synthesis:

-

The Chiral Scaffold (Garner's Aldehyde): A protecting group strategy where the ring locks the conformation of a substrate (e.g., serine) to direct nucleophilic attack. This is substrate control.

-

The Chiral Auxiliary (Kanemasa Type): An N-acylated 2,2-dimethyl-1,3-oxazolidine moiety attached to a substrate to induce stereochemistry, then removed.[] This is reagent control.

Focus: This guide primarily analyzes the Auxiliary Application (Type 2) to provide a direct comparison to Evans and Myers auxiliaries, while briefly addressing the Scaffold utility (Type 1) as a strategic alternative.

Structural & Mechanistic Basis

The Incumbent: Evans Oxazolidinone[2]

-

Structure: A cyclic carbamate (urethane).

-

Mechanism: Relies on Z-enolate formation via chelation (e.g., with Li, Ti, or B).[] The carbonyl oxygen of the oxazolidinone chelates with the metal, locking the enolate geometry. The bulky group at C4 (benzyl, isopropyl) shields one face.

-

Dipole: The C=O bond of the auxiliary opposes the enolate dipole, minimizing repulsion in the transition state.

The Challenger: 2,2-Dimethyloxazolidine (Kanemasa Auxiliary)[1]

-

Structure: A cyclic aminal (hemiaminal ether).

-

Mechanism: The gem-dimethyl group at C2 is the critical control element.[] Unlike the planar carbamate of Evans, the oxazolidine ring is puckered. The C2-methyl groups create a "steric wall" that works synergistically with the C4-substituent (usually phenyl) to block one face of the N-acyl group.[]

-

Advantage: The nitrogen is more basic (amine-like) than in oxazolidinones (amide-like), altering the electronic properties of the attached acyl group.[]

Mechanistic Visualization (DOT Diagram)

Figure 1: Mechanistic pathways comparing the chelation-driven Evans model vs. the steric/conformational Kanemasa model.[]

Comparative Performance Matrix

The following table contrasts the 2,2-dimethyloxazolidine (Kanemasa) auxiliary against the Evans Oxazolidinone and Myers Pseudoephedrine.

| Feature | Evans Oxazolidinone | 2,2-Dimethyloxazolidine (Kanemasa) | Myers Pseudoephedrine |

| Primary Stereocontrol | Chelation (Ti, B, Li) | Steric (gem-dimethyl) + Ring Pucker | H-Bonding / Chelation (Li) |

| Alkylation Selectivity | Excellent (>98:2 dr) | Good to Excellent (90:10 - 98:2 dr) | Excellent (>99:1 dr) |

| Michael Addition | Good (often requires specific Lewis Acids) | Superior (High selectivity in Cu-catalyzed additions) | Moderate |

| Cleavage Conditions | Basic (LiOH/H2O2) or Reductive (LiBH4) | Acidic (Hydrolysis) or Reductive | Basic/Nucleophilic (NaOH or LAB) |

| Stability | High (Crystalline) | Moderate (Acetonide is acid-sensitive) | High (Crystalline) |

| Atom Economy | Moderate (Auxiliary MW ~177) | High (Auxiliary MW ~191 for Ph derivative) | High (Auxiliary MW ~165) |

| Preparation Cost | Moderate (Amino acid + Phosgene source) | Low (Amino alcohol + Acetone) | Low (Ephedrine is cheap) |

Key Insight: Orthogonality

The 2,2-dimethyloxazolidine auxiliary offers acid-labile cleavage , whereas Evans auxiliaries typically require basic/oxidative cleavage .[] This makes the oxazolidine auxiliary the superior choice when the target molecule contains base-sensitive moieties (e.g., esters, lactones) that might hydrolyze during Evans cleavage.

Experimental Protocols

Synthesis of the Auxiliary: (S)-2,2-Dimethyl-4-phenyloxazolidine

Unlike Evans auxiliaries which require phosgene equivalents, this synthesis is a simple condensation.[]

-

Reagents: (S)-Phenylglycinol (1.0 eq), 2,2-Dimethoxypropane (DMP) (1.5 eq), p-Toluenesulfonic acid (pTsOH) (0.05 eq), Acetone (Solvent).[]

-

Procedure:

-

Dissolve (S)-phenylglycinol in dry acetone.

-

Add DMP and catalytic pTsOH.

-

Reflux under Dean-Stark conditions or stir at RT with molecular sieves for 12-24 hours.

-

Quench with saturated NaHCO3.

-

Extract with Et2O, dry over MgSO4, and concentrate.[]

-

-

Purification: Vacuum distillation or recrystallization (if solid).

-

Validation: 1H NMR should show two distinct methyl singlets (approx. 1.5 and 1.8 ppm) indicating the formation of the 2,2-dimethyl ring.

N-Acylation (Attachment)

-

Reagents: Auxiliary (1.0 eq), Acid Chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.1 eq), CH2Cl2.

-

Procedure:

-

Cool solution of auxiliary and bases in CH2Cl2 to 0°C.

-

Add Acid Chloride dropwise.

-

Warm to RT and stir until TLC indicates consumption.

-

Note: The nitrogen in oxazolidines is more nucleophilic than the carbamate nitrogen in Evans auxiliaries, often making lithiation (n-BuLi) unnecessary for acylation.

-

Asymmetric Alkylation (Representative Protocol)

-

Enolization:

-

Dissolve N-acyl-2,2-dimethyloxazolidine in THF at -78°C.

-

Add LDA (1.1 eq) dropwise. Stir for 30-60 min.

-

-

Alkylation:

-

Add Alkyl Halide (1.2 - 1.5 eq) (e.g., Benzyl bromide).[]

-

Stir at -78°C for 2-4 hours, then slowly warm to -20°C.

-

-

Quench & Workup:

-

Quench with saturated NH4Cl. Extract with EtOAc.

-

-

Cleavage (Hydrolytic):

-

Dissolve alkylated product in THF/H2O.

-

Add 1M HCl or dilute H2SO4. Stir at RT or mild heat.

-

The auxiliary hydrolyzes to the amino alcohol (water soluble/salt) and the chiral acid (organic soluble).

-

Recovery: Basify the aqueous layer to recover the chiral amino alcohol.

-

Strategic Analysis: When to Use Which?

Scenario A: Base-Sensitive Substrates

-

Recommendation: 2,2-Dimethyloxazolidine .

-

Reasoning: Evans cleavage (LiOH/H2O2) is harsh on esters and epoxides. The oxazolidine auxiliary can be removed via mild acidic hydrolysis or reduction, preserving base-sensitive functionality.[]

Scenario B: Maximum Diastereoselectivity Required

-

Recommendation: Evans Oxazolidinone .[2]

-

Reasoning: The rigid planar nature of the carbamate and the well-defined Zimmerman-Traxler transition states generally yield higher de (>99:1) for simple alkylations compared to the slightly more flexible oxazolidine ring.

Scenario C: 1,4-Conjugate Addition (Michael)

-

Recommendation: 2,2-Dimethyloxazolidine .

-

Reasoning: Kanemasa has demonstrated that the steric shielding of the 2,2-dimethyl group is particularly effective in blocking the face of alpha,beta-unsaturated systems during cuprate additions, often outperforming standard Evans auxiliaries in yield and selectivity for this specific transformation.[]

References

-

Kanemasa, S., et al. "2,2-Dimethyl-4-phenyloxazolidine and 2,2-Dimethyl-4,5-diphenylimidazolidine as New Chiral Auxiliaries."[][3] Tetrahedron: Asymmetry, 1991.[3] Link

-

Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981.[4] Link

-

Garner, P., & Park, J. M. "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate."[] Journal of Organic Chemistry, 1987. Link

-

Gnecco, D., et al. "Diastereoselective alkylation of 2,2-dimethyloxazolidine derivatives."[][5] Arkivoc, 2003. Link

-

Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society, 1994. Link

Comparative Analysis of Chiral Auxiliaries: Oxazolidinone (Evans) vs. Imidazolidinone (Helmchen/Close)

Executive Summary: The Strategic Choice of Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for generating high-enantiopurity building blocks, particularly when scale, reliability, and absolute stereocontrol are paramount. While catalytic methods (organocatalysis, transition metal catalysis) have advanced, stoichiometric auxiliaries offer a level of predictability—often termed "absolute stereocontrol"—that is indispensable in early-phase drug discovery and complex natural product synthesis.

This guide compares the industry "Gold Standard"—Evans Oxazolidinones —with their robust nitrogen-analogues, the Imidazolidinone Auxiliaries (e.g., Helmchen, Close). While both classes utilize cyclic frameworks to induce chirality, their mechanistic distinctiveness, hydrolytic stability, and cleavage protocols dictate their specific utility in pharmaceutical development.

Mechanistic Basis of Stereocontrol

Understanding the causality of stereoselection is critical for rational auxiliary selection.

Evans Oxazolidinones: The Chelation Model

The Evans auxiliary operates primarily through a Zimmerman-Traxler transition state . Upon enolization with a boron or titanium Lewis acid, the carbonyl oxygen of the auxiliary and the enolate oxygen chelate to the metal center. The bulky substituent at the C4 position (e.g., isopropyl, benzyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

-

Key Feature: Formation of a rigid Z-enolate (via boron enolization) leads to predictable syn-aldol or anti-alkylation products (relative to the auxiliary).

Imidazolidinones (Helmchen/Close): Steric & Electronic Modulation

Imidazolidinone auxiliaries, such as those developed by Helmchen (derived from camphor) or Close (derived from ephedrine), often rely on a combination of steric blocking and solvent-dependent conformation .

-

Key Feature: Unlike Evans auxiliaries, where accessing the opposite diastereomer typically requires the enantiomeric auxiliary, certain imidazolidinone auxiliaries (e.g., Helmchen’s) can switch facial selectivity based on the solvent (shielding via crystal packing or solvation effects) or base used.

-

Stability: The urea backbone (N-CO-N) renders imidazolidinones more hydrolytically stable than the carbamate backbone (O-CO-N) of oxazolidinones. This allows them to survive harsher reaction conditions but can complicate removal.

Visualizing the Induction Pathway

Figure 1: Comparative workflow and induction logic for Oxazolidinone vs. Imidazolidinone auxiliaries.

Performance Metrics & Data Comparison

The following table summarizes the operational differences. Note that "Oxazolidine" in literature often refers loosely to the class, but the data below specifically contrasts Evans Oxazolidinones with Imidazolidinone Auxiliaries .

| Feature | Evans Oxazolidinone | Imidazolidinone (Helmchen/Close) |

| Backbone Chemistry | Cyclic Carbamate (O-CO-N) | Cyclic Urea (N-CO-N) |

| Primary Induction Mode | Chelation (Li/B/Ti) | Steric Blocking + Dipole/Solvent |

| Alkylation Selectivity (dr) | Typically >95:5 to >99:1 | Typically >95:5 (Solvent Tunable) |

| Aldol Selectivity | Syn-selective (B-enolate) | Can be Anti-selective or Tunable |

| Hydrolytic Stability | Moderate (Ring opening risk with hydroxide) | High (Resistant to basic hydrolysis) |

| Cleavage Conditions | LiOH/H₂O₂ (Standard), LiOBn, LiBH₄ | High Temp Hydrolysis, LiOH/H₂O₂ (Optimized), Reduction |

| Auxiliary Recovery | Excellent (>90%) | Excellent (>90%), often easier to crystallize |

| Atom Economy | Moderate (Auxiliary MW ~170-250) | Moderate (Auxiliary MW ~200-300) |

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of the reaction is determined by the diastereomeric ratio (dr) of the crude product before purification.

Protocol A: Evans Alkylation (The "Gold Standard")

Objective: Asymmetric alkylation of phenylacetic acid derivative.

-

Enolization:

-

Dissolve N-acyl oxazolidinone (1.0 equiv) in dry THF (0.1 M) under Ar.

-

Cool to -78°C. Add NaHMDS or LDA (1.1 equiv) dropwise.

-

Checkpoint: Stir for 30-60 min. The solution should remain clear or turn slightly yellow.

-

-

Alkylation:

-

Add Alkyl Halide (3-5 equiv) rapidly if liquid, or as a solution if solid.

-

Critical Step: Allow to warm slowly to -20°C or 0°C depending on electrophile reactivity.

-

Quench with saturated NH₄Cl.

-

-

Cleavage (Hydrolysis to Acid):

-

Dissolve alkylated product in THF/H₂O (3:1) at 0°C.

-

Add H₂O₂ (4 equiv, 30% w/w) followed by LiOH (2 equiv).

-

Why H₂O₂? The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (HO⁻) toward the exocyclic carbonyl but less basic, preventing the attack on the endocyclic carbonyl (ring opening) which is a common failure mode with LiOH alone.

-

Quench with Na₂SO₃ (to destroy excess peroxide) and then acidify.

-

Protocol B: Imidazolidinone Alkylation (Helmchen Type)

Objective: Asymmetric alkylation utilizing solvent-controlled selectivity.

-

Attachment:

-

Acylate the imidazolidinone using n-BuLi and acid chloride in THF at -78°C.

-

-

Enolization & Reaction:

-

Method A (LDA/THF): Generates E-enolate (kinetic). Add LDA at -78°C, then electrophile.

-

Method B (LDA/THF-HMPA): HMPA disrupts aggregates, often reversing selectivity or enhancing rate.

-

Note: Unlike Evans, where the Z-enolate is strictly enforced by chelation, imidazolidinones allow access to different diastereomers by adding cosolvents like HMPA or DMPU.

-

-

Cleavage:

-

Due to the high stability of the urea ring, standard LiOH/H₂O₂ may be too slow at 0°C.

-

Procedure: Heat with LiOH in MeOH/THF at reflux or use high-pressure hydrolysis if the substrate is stable. For reduction to alcohol, LiBH₄ in THF is effective and preserves the auxiliary ring.

-

Critical Analysis & Troubleshooting

The "Oxazolidine" vs. "Oxazolidinone" Confusion

It is vital to distinguish between Oxazolidinones (Evans, carbamates) and Oxazolidines (acetals/hemiaminals, e.g., Seebach’s or derived from pseudoephedrine).

-

Oxazolidinones are superior for electrophilic attacks (alkylation, aldol) due to the enolate stability.

-

Oxazolidines are often used as "chiral formyl" equivalents or for nucleophilic additions to the ring itself.

-

Recommendation: For drug development involving C-C bond formation alpha to a carbonyl, Evans Oxazolidinones are the default choice due to the massive library of precedent. Use Imidazolidinones when the Evans auxiliary is unstable to the reaction conditions (e.g., strong bases that might degrade the carbamate) or when a specific "non-Evans" diastereomer is required without synthesizing the expensive enantiomeric auxiliary.

Safety Note on Cleavage

The LiOH/H₂O₂ cleavage of Evans auxiliaries generates O₂ gas.[1] On a multigram scale, this exotherm and gas evolution can be hazardous.[2]

-

Mitigation: Add H₂O₂ slowly at 0°C. Ensure efficient stirring. Test for peroxides before workup.

References

-

Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981.

-

Helmchen, G., et al. "Concave-convex interactions: A new principle of stereocontrol in asymmetric synthesis." Angewandte Chemie International Edition, 1985.

-

Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-2-methylpentanoic acid." Organic Syntheses, 1990.

-

Close, W. J. "The conformation of the imidazolidinone ring." Journal of Organic Chemistry, 1950. (Foundational chemistry for the auxiliary class).

-

Keyes, P., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2020.

Sources